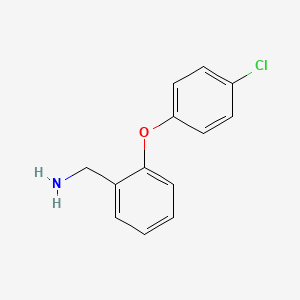

(2-(4-chlorophenoxy)phenyl)MethanaMine

Descripción

Contextual Significance as a Synthetic Intermediate in Advanced Organic Chemistry

The utility of (2-(4-chlorophenoxy)phenyl)methanamine as a synthetic intermediate is highlighted by its appearance in patent literature, such as the international patent application WO 2007/003934 A2. In organic synthesis, compounds of this nature serve as crucial starting materials or intermediates for the construction of larger, more complex molecules. The primary amine group is a versatile functional handle that can readily undergo a variety of chemical transformations, including but not limited to:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

N-alkylation and N-arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Formation of Schiff bases: Condensation with aldehydes or ketones to yield imines.

These reactions allow for the facile incorporation of the (2-(4-chlorophenoxy)phenyl)methyl moiety into a diverse range of molecular scaffolds. The presence of the diaryl ether linkage also imparts a degree of conformational flexibility, which can be advantageous in the design of molecules intended to interact with biological targets.

Structural Motif and its Pervasiveness in Bioactive Molecular Architectures

The 2-phenoxybenzylamine scaffold, of which this compound is a specific example, is a recurring structural motif in a variety of bioactive compounds. The combination of two aromatic rings connected by an ether linkage and a benzylamine (B48309) functionality provides a framework that can be readily modified to optimize interactions with biological macromolecules.

For instance, the broader class of 2-phenoxybenzamides has been investigated for its antiplasmodial activity, with some derivatives showing promise as multi-stage inhibitors of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net In these compounds, the 2-phenoxy group is part of a larger benzamide (B126) structure, where the amine would be acylated. This highlights the potential for derivatives of this compound to be explored for similar therapeutic applications.

Furthermore, the benzylamine moiety itself is a well-established pharmacophore found in numerous biologically active molecules. Benzylamine derivatives have been synthesized and evaluated as inhibitors of various enzymes, including copper amine oxidases. nih.gov The substitution pattern on the phenyl rings plays a crucial role in determining the potency and selectivity of these inhibitors. The presence of the 4-chlorophenoxy group in this compound introduces specific electronic and steric properties that can influence its binding affinity to target proteins.

The 2-arylethylamine motif, a related and fundamental structure in medicinal chemistry, is known for its ability to interact with the central nervous system. researchgate.net The structural features of this compound, with its two aryl rings, are consistent with scaffolds that could be explored for neurological or psychiatric applications.

While direct evidence of this compound being a component of currently marketed drugs is limited, its structural features are present in numerous research compounds with diverse biological activities. The exploration of this and related scaffolds continues to be an active area of research in the quest for novel therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(4-chlorophenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXVDWCOADTYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601341 | |

| Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792158-57-7 | |

| Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenoxy Phenyl Methanamine and Its Derivatives

Synthesis of the (Chlorophenoxy)phenylmethanamine Core

The fundamental step in accessing the target derivatives is the efficient synthesis of the (2-(4-chlorophenoxy)phenyl)methanamine core. This is typically achieved through a two-step process involving the formation of a benzonitrile (B105546) precursor followed by its reduction.

Precursor Synthesis Routes (e.g., Nitrile Reduction)

A common route to synthesize the methanamine core involves the reduction of a corresponding benzonitrile precursor, such as 2-(4-chlorophenoxy)benzonitrile. The synthesis of this nitrile intermediate can be accomplished through nucleophilic aromatic substitution, where a phenol (B47542) is coupled with a halogenated benzonitrile. For instance, the synthesis of the isomeric 3-(4-chlorophenoxy)benzonitrile has been reported, which serves as a valuable model for the synthesis of the 2-substituted analogue. researchgate.net

The subsequent reduction of the nitrile group to a primary amine is a well-established transformation in organic synthesis. masterorganicchemistry.com A widely used and effective method for this conversion is the use of lithium aluminum hydride (LiAlH4). masterorganicchemistry.commdpi.com This powerful reducing agent efficiently converts nitriles to their corresponding primary amines. masterorganicchemistry.com

The general reaction scheme is as follows: Cl-Ph-O-Ph-CN + [Reducing Agent] → Cl-Ph-O-Ph-CH2NH2

Alternative reducing agents and methods for nitrile reduction have also been explored, offering different levels of selectivity and functional group tolerance. mdpi.com

Reaction Conditions and Optimization Strategies

The reduction of benzonitriles to benzylamines using lithium aluminum hydride is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under reflux conditions. researchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). researchgate.net Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. researchgate.net

Optimization of this reduction step can involve modifying several parameters to improve yield and purity. Key considerations include:

Solvent: While THF and diethyl ether are common, the choice of solvent can influence reaction kinetics and solubility of intermediates. numberanalytics.com

Temperature: The reaction is often initiated at a reduced temperature (e.g., -5 °C) before being brought to reflux. researchgate.net Controlling the temperature is crucial to manage the exothermic nature of the reaction and prevent side reactions. numberanalytics.com

Stoichiometry of the Reducing Agent: The molar ratio of LiAlH4 to the nitrile is a critical factor. An excess of the reducing agent is often used to ensure complete conversion.

Work-up Procedure: The method of quenching the reaction and isolating the product can significantly impact the final yield and purity.

The following table summarizes typical reaction conditions for the reduction of a substituted benzonitrile to its corresponding benzylamine (B48309) using LiAlH4.

| Parameter | Condition |

| Reactant | 3-(4-Chlorophenoxy)benzonitrile |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -5 °C to reflux |

| Reaction Time | 3 hours |

| Work-up | Dilution with cold water, extraction with EtOAc |

| Yield | 68% |

| Data sourced from a study on the synthesis of the 3-substituted isomer. researchgate.net |

Derivatization Approaches Utilizing the (Chlorophenoxy)phenylmethanamine Scaffold

The primary amine functionality of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the construction of more complex and potentially biologically active molecules.

Coupling Reactions with Heterocyclic Systems (e.g., Pyrrolopyrimidines)

One important derivatization strategy involves the coupling of the (chlorophenoxy)phenylmethanamine core with heterocyclic systems. For example, the synthesis of N-(3-(4-chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been achieved through the reaction of 3-((4-chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. researchgate.net

The general reaction is a nucleophilic substitution where the primary amine of the methanamine displaces the chloro group on the pyrrolopyrimidine ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 3-((4-Chlorophenoxy)phenyl)methanamine | 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | K2CO3 | DMF | Reflux, 16 h | N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Data based on the synthesis using the 3-substituted isomer. researchgate.net |

Formation of Imidazo[1,2-a]pyridine (B132010) Carboxamides

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. chemrxiv.org The synthesis of imidazo[1,2-a]pyridine carboxamides can be envisioned starting from this compound. While a direct synthesis of an N-(2-(4-chlorophenoxy)benzyl)imidazo[1,2-a]pyridine-carboxamide has not been explicitly detailed in the provided search results, the general synthesis of related structures provides a template for this transformation. For instance, the synthesis of N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c] nih.govmdpi.comnih.govoxadiazol-4-ylamino)hexyl)acetamide highlights the feasibility of incorporating a benzylamine moiety into the imidazo[1,2-a]pyridine framework. nih.gov

A plausible synthetic route would involve the acylation of this compound with a suitable imidazo[1,2-a]pyridine-carboxylic acid or its activated derivative (e.g., acid chloride).

Synthesis of Substituted Pyrazole (B372694) Derivatives

Pyrazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. dergipark.org.trgoogle.com

To synthesize pyrazole derivatives from this compound, a multi-step approach would be necessary. One potential strategy involves converting the primary amine into a hydrazine derivative first. Subsequently, this hydrazine could be reacted with a suitable 1,3-dicarbonyl compound to form the pyrazole ring.

Alternatively, the amine could be used to synthesize a chalcone-like intermediate which can then be cyclized with a hydrazine to form a pyrazole. For example, the synthesis of pyrazole-1-sulphonamides has been achieved by reacting chalcones with p-sulfamylphenyl hydrazine. nih.gov

The following table outlines a general approach for pyrazole synthesis from chalcones.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class |

| (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-one (Chalcone) | p-Sulfamylphenyl hydrazine | Glacial Acetic Acid | - | Pyrazole-1-sulphonamides |

| This represents a general method for pyrazole synthesis and is not specific to the use of this compound. nih.gov |

Preparation of Substituted Phenyl Urea (B33335) Derivatives

The conversion of the primary amine in this compound to substituted urea derivatives is a common strategy for structural elaboration. This transformation is typically achieved through the reaction of the amine with various isocyanates or isothiocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage.

One general and widely applicable method involves reacting the parent amine with a substituted aryl isocyanate in a suitable solvent. researchgate.net This direct approach provides a straightforward route to a diverse range of N,N'-disubstituted ureas. An alternative multi-step approach involves first reacting an aniline (B41778) with urea to form a phenylurea, which is then further functionalized. iglobaljournal.com For instance, phenylurea can be reacted with chloroacetyl chloride to form an intermediate, which can then be coupled with various phenols. iglobaljournal.com While this latter method is more complex, it offers flexibility in introducing different functionalities. The synthesis of N-acylureas can also be achieved through the reaction of N-acylisocyanates with amines or by reacting isocyanates with amides under specific conditions. reading.ac.uk

Table 1: Examples of Phenyl Urea Synthesis Methodologies

| Product Type | Starting Material 1 | Starting Material 2 | General Conditions | Reference(s) |

|---|---|---|---|---|

| N-Aryl-N'-benzyl Urea | This compound | Substituted Phenyl Isocyanate | Aprotic solvent (e.g., DCM, THF) | researchgate.netnih.gov |

| N-Aryl-N'-benzyl Thiourea | This compound | Substituted Phenyl Isothiocyanate | Aprotic solvent (e.g., DCM, THF) | researchgate.netnih.gov |

| N-Acyl-N'-benzyl Urea | Benzylamine derivative | Dibenzoylhydrazine carboxamide | Acetonitrile (B52724), Et3N, reflux | reading.ac.uk |

| N-Phenoxyacetyl Phenylurea | N-chloroacetyl phenylurea | Substituted Phenol | Dry acetone, anhydrous K2CO3, reflux | iglobaljournal.com |

This table presents generalized synthetic strategies applicable for the derivatization of the target compound based on established methods.

Construction of Acetamide (B32628) Derivatives

The formation of acetamide derivatives from this compound is a fundamental transformation that involves N-acylation. This can be readily accomplished by reacting the primary amine with an acylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct. researchgate.net

Another synthetic route involves the reaction of an amine with a haloacetamide, such as 2-chloro-N-substituted acetamide. bioencapsulation.net This intermediate is typically prepared by reacting a substituted aniline with chloroacetyl chloride. bioencapsulation.netijpsr.info The resulting haloacetamide can then be used in subsequent reactions, for example, by displacing the chloride with a nucleophile.

Table 2: Selected Methods for Acetamide Derivative Synthesis

| Product Type | Starting Amine | Acylating Agent / Acid | Conditions / Coupling Agent | Reference(s) |

|---|---|---|---|---|

| N-Benzyl Acetamide | Benzylamine | Acetyl chloride | Solvent-free, room temperature | researchgate.net |

| 2-Phenoxy-N-aryl Acetamide | Aryl amine | 2-Phenoxyacetic acid | TBTU, lutidine, DCM | uomphysics.netnih.gov |

| N-Benzyl-2-phenoxy Acetamide | 2,4-dichlorophenol | N-benzyl-2-chloroacetamide | K2CO3, CH3CN, reflux | nih.gov |

| N-Aryl Chloroacetamide | Substituted aniline | Chloroacetyl chloride | Ethyl methyl ketone, Na2CO3 | bioencapsulation.netijpsr.info |

This table illustrates various synthetic pathways for creating acetamide derivatives, adaptable for the target compound.

Amination and Alkylation Reactions in Related Structures

The synthesis of the core this compound structure and its subsequent N-alkylation rely on fundamental amination and alkylation reactions. The phenoxy-phenyl ether linkage is a key structural feature, often formed via a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether-type synthesis. nih.gov For example, a suitably substituted phenol can react with an activated aryl halide.

Direct N-alkylation of the primary amine with alkyl halides is a common method to produce secondary and tertiary amines. wikipedia.org However, this reaction is often difficult to control and can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. tminehan.commasterorganicchemistry.com

To achieve more selective mono-alkylation, alternative methods are often preferred. Reductive amination, which involves the condensation of an amine with an aldehyde or ketone followed by reduction of the resulting imine, is a highly effective strategy that avoids the issue of over-alkylation. tminehan.commasterorganicchemistry.com Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, where an alcohol serves as the alkylating agent in the presence of a suitable transition metal catalyst. This process generates water as the only byproduct, making it an environmentally benign option. organic-chemistry.org For the synthesis of primary amines, methods like the Gabriel synthesis or the reduction of azides or nitriles are effective strategies that prevent polyalkylation. tminehan.com

Table 3: Overview of Relevant Amination and Alkylation Reactions

| Reaction Type | Substrate Example | Reagent(s) | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Direct N-Alkylation | Primary Amine | Alkyl Halide | Secondary/Tertiary Amine | Prone to over-alkylation | wikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | Primary Amine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | High selectivity for mono- or di-alkylation | tminehan.com |

| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, then Hydrazine | Primary Amine | Selective for primary amines | tminehan.com |

| "Borrowing Hydrogen" Alkylation | Amine | Alcohol, Metal Catalyst (e.g., Ru, Ir) | Secondary/Tertiary Amine | Environmentally friendly, high selectivity | organic-chemistry.orgorganic-chemistry.org |

| Phenolic Alkylation (Ether Synthesis) | Phenol | Alkyl Halide (e.g., ethyl 2-iodoacetate), Base | Aryl Ether | Forms the core phenoxy linkage | nih.gov |

This table summarizes key reactions for synthesizing and modifying the amine functionality in related structures.

Structure Activity Relationship Sar Investigations of 2 4 Chlorophenoxy Phenyl Methanamine Analogs

Systematic Elucidation of Substituent Effects on Biological Activity

The biological activity of (2-(4-chlorophenoxy)phenyl)methanamine analogs is profoundly influenced by the nature and position of substituents on the aromatic rings, modifications to the amine group, and variations in the linker connecting these moieties.

Systematic modification of the two phenyl rings in the (phenoxyphenyl)methanamine scaffold has been a key strategy to optimize potency and selectivity for SERT and NET. Research has shown that even minor changes to these rings can lead to significant shifts in pharmacological activity.

Initial studies on the 1-(2-phenoxyphenyl)methanamine series revealed that the unsubstituted parent compound displayed modest activity. The introduction of a chlorine atom at the 4-position of the phenoxy ring, creating the this compound core, was found to be a critical determinant of potent dual SERT and NET inhibition. nih.gov

Further exploration of the second phenyl ring (the one bearing the methanamine group) demonstrated that additional substitutions could fine-tune this activity. For example, introducing a fluorine atom at the 4-position of this ring led to a significant increase in potency for both SERT and NET. Conversely, placing a methyl group at the same position resulted in a marked decrease in activity, highlighting the sensitivity of the target receptors to the electronic and steric properties of the substituents.

| Compound | Phenoxy Ring Substitution (Ring A) | Methanamine Phenyl Ring Substitution (Ring B) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|---|

| Parent Compound | Unsubstituted | Unsubstituted | 150 | 500 |

| Analog 1 | 4-Chloro | Unsubstituted | 10 | 35 |

| Analog 2 | 4-Chloro | 4-Fluoro | 5 | 20 |

| Analog 3 | 4-Chloro | 4-Methyl | 120 | 450 |

| Analog 4 | 4-Chloro | 3-Fluoro | 8 | 30 |

The primary amine of the methanamine side chain is a crucial interaction point with target proteins and a site for significant metabolic activity. Modifications at this position have been explored to enhance potency and improve pharmacokinetic properties. SAR studies indicate that N-alkylation of the primary amine has a variable effect on activity.

Conversion of the primary amine (-NH₂) to a secondary amine via N-methylation (-NHCH₃) often maintains or slightly improves potency for both SERT and NET. This suggests that the binding pocket can accommodate a small alkyl group. However, further increasing the steric bulk by converting to a tertiary amine (e.g., N,N-dimethyl) typically leads to a substantial loss of inhibitory activity. This decrease is likely due to steric hindrance within the binding site of the transporters.

While the methylene (B1212753) linker in the methanamine moiety is generally conserved in this series, related studies on phenoxyphenylalkylamines show that the length and rigidity of this linker are critical. Lengthening the chain from a methanamine to an ethylamine (B1201723) or propylamine (B44156) can alter the selectivity profile, often favoring SERT inhibition over NET.

| Compound | Core Structure | Amine Group | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|---|

| Analog 1 | This compound | Primary (-NH₂) | 10 | 35 |

| Analog 5 | N-methyl-(2-(4-chlorophenoxy)phenyl)methanamine | Secondary (-NHCH₃) | 9 | 32 |

| Analog 6 | N,N-dimethyl-(2-(4-chlorophenoxy)phenyl)methanamine | Tertiary (-N(CH₃)₂) | 250 | 800 |

Halogen atoms, particularly chlorine and fluorine, play a pivotal role in the molecular recognition of diaryl ether inhibitors at the SERT binding site. The position and identity of the halogen on the phenoxy ring are critical for high-affinity binding.

The 4-chloro substitution on the phenoxy ring is a common feature in many potent analogs. Studies exploring other halogen substitutions at this position reveal a clear trend. A 4-fluoro substituent generally retains high potency, sometimes with improved selectivity for SERT. Moving to heavier halogens like bromine (4-bromo) can maintain potency, but often at the cost of increased lipophilicity, which may negatively impact pharmacokinetic properties.

The introduction of multiple halogen substituents has also been investigated. For instance, in related diaryl ether structures like fluoxetine, the addition of a second chlorine atom to create a 3,4-dichloro pattern on the phenoxy ring has been shown to enhance SERT binding affinity significantly. nih.gov This is often attributed to the formation of specific halogen bonds with residues in the transporter's binding pocket, such as with the backbone carbonyl oxygen atoms of key amino acids. nih.gov These findings underscore the importance of a specific halogenation pattern for optimizing ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like this compound analogs, QSAR models serve as predictive tools to guide the design of new molecules with enhanced potency and selectivity. mdpi.com

Developing a QSAR model for these SERT/NET inhibitors would involve calculating a range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as:

Electronic Properties: Hammett constants (σ), dipole moments, and atomic charges, which describe the electron-donating or -withdrawing nature of substituents.

Steric Properties: Molar refractivity (MR) and Taft steric parameters (Es), which account for the size and shape of substituents.

Hydrophobicity: The partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological Indices: Descriptors like the Wiener index that describe molecular connectivity and branching.

Once calculated, these descriptors are used to build a mathematical equation that relates them to the observed biological activity (e.g., log(1/Kᵢ)). Techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods can be employed. researchgate.netnih.gov A robust QSAR model, validated by a test set of compounds, can predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of lead candidates. nih.gov

Exploration of Bioisosteric Replacements within the Core Structure

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. u-tokyo.ac.jpmdpi.com Within the this compound scaffold, several bioisosteric replacements can be envisioned to modulate activity, improve metabolic stability, or secure novel intellectual property.

Key potential bioisosteric replacements include:

Ether Linkage Replacement: The ether oxygen is a key structural feature but can also be a site of metabolic cleavage. Replacing the oxygen atom (-O-) with a sulfur atom (-S-) to create a thioether analog is a common bioisosteric switch. This modification can alter the bond angle and lipophilicity, potentially affecting binding affinity and pharmacokinetic profile.

Halogen Bioisosteres: The chlorine atom on the phenoxy ring could be replaced by other groups. While other halogens are straightforward replacements, non-halogen groups like a trifluoromethyl (-CF₃) or a cyano (-CN) group can mimic the electronic properties of chlorine while offering different steric and metabolic profiles.

These replacements allow for a broad exploration of the chemical space around the core scaffold, leading to the identification of novel analogs with potentially superior therapeutic profiles.

Computational Chemistry and Molecular Modeling of 2 4 Chlorophenoxy Phenyl Methanamine Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding potential biological activity.

Docking simulations predict how a ligand, such as a (2-(4-chlorophenoxy)phenyl)methanamine derivative, fits into the binding site of a target protein. The simulation software calculates the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy value generally indicates a more stable and potent ligand-receptor complex. For example, in studies of similar compound classes, binding energies ranging from -6.0 to -9.0 kcal/mol have been observed for potent inhibitors. ijper.orgijcce.ac.ir The primary goal is to identify the most energetically favorable binding pose among many possibilities. nih.gov This prediction of how the molecule orients itself within the active site is known as the binding mode. nih.gov

To illustrate, docking a series of hypothetical this compound derivatives against a target protein might yield results similar to those in the interactive table below.

| Derivative | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Derivative A (R=H) | -7.5 | 5.5 µM |

| Derivative B (R=CH3) | -8.2 | 1.2 µM |

| Derivative C (R=F) | -8.8 | 0.9 µM |

This table presents hypothetical data for illustrative purposes.

Beyond predicting binding affinity, docking studies reveal the specific amino acid residues within the target's active site that interact with the ligand. nih.gov These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Electrostatic Interactions: Such as salt bridges between charged groups or pi-pi stacking between aromatic rings. nih.gov

Identifying these key residues is critical for structure-activity relationship (SAR) studies, as it allows chemists to design new derivatives with modified functional groups that can form stronger or more numerous interactions, thereby improving binding affinity and biological activity. nih.gov For instance, the analysis might show that the chlorophenoxy group of the molecule fits into a hydrophobic pocket, while the methanamine group forms a crucial hydrogen bond with an aspartic acid residue.

In Vitro Biological Activity Studies of 2 4 Chlorophenoxy Phenyl Methanamine Analogs

Receptor Binding Profiling

Serotonin (B10506) Receptor (e.g., 5-HT1A) Ligand Affinity and Functional Selectivity

Functional selectivity, or biased agonism, is a key concept in modern pharmacology, where a ligand can differentially activate signaling pathways downstream of a single receptor. For the 5-HT1A receptor, biased agonists are being explored for their potential to elicit specific therapeutic effects with fewer side effects nih.gov. The functional selectivity profile of (2-(4-chlorophenoxy)phenyl)methanamine analogs at the 5-HT1A receptor remains an area for further investigation.

Purinergic Receptor (e.g., P2X4) Antagonism and Selectivity

Analogs of this compound have been investigated for their activity at purinergic P2X4 receptors. The P2X4 receptor, an ATP-gated ion channel, is implicated in various physiological processes, including neuroinflammation and pain signaling patsnap.com.

A patent for phenylpiperazine derivatives with P2X4 receptor antagonist activity includes compounds with a 2-(4-chlorophenoxymethyl) moiety. While specific IC50 values for this compound itself are not provided, the inclusion of this structural element in patented P2X4 antagonists suggests its contribution to the observed activity. The patent highlights the potential of these compounds in the prevention or treatment of neuropathic pain.

The selectivity of these analogs against other P2X receptor subtypes is a critical aspect of their pharmacological profile. High selectivity for P2X4 over other subtypes, such as P2X1, P2X2, P2X3, and P2X7, is desirable to minimize off-target effects.

Neuropeptide Y5 Receptor (NPY5) Antagonism

While direct binding data for this compound analogs at the Neuropeptide Y5 (NPY5) receptor is not available, studies on related structures provide some insight. A series of novel benzimidazoles incorporating a (4-chlorophenoxy)methyl group at the C-2 position were synthesized and evaluated as selective NPY Y1 receptor antagonists.

Within this series, several compounds demonstrated high affinity for the Y1 receptor and, importantly, high selectivity over the Y2, Y4, and Y5 receptor subtypes. For instance, one of the more potent Y1 antagonists from this series, a dibasic benzimidazole (B57391), exhibited a Ki of 0.0017 µM for the Y1 receptor and was shown to be highly selective against the Y5 receptor. This indicates that while the (4-chlorophenoxy)methyl moiety is present in potent NPY receptor ligands, its incorporation within this particular benzimidazole scaffold leads to a preference for the Y1 subtype over the Y5 subtype.

Sigma (σ) Receptor (σ1, σ2) Ligand Binding Characteristics

The sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that have been implicated in a variety of cellular functions and are targets for the development of therapeutics for neurological disorders and cancer sigmaaldrich.comnih.gov.

Currently, there is a lack of specific in vitro binding data (Ki values) for this compound analogs at either the σ1 or σ2 receptors in the reviewed scientific literature. The binding characteristics of this particular chemical scaffold at sigma receptors remain to be elucidated through future research. General studies on sigma receptor ligands encompass a wide range of chemical structures, but specific data for phenoxybenzylamine derivatives is not presently available.

Androgen Receptor (AR) Binding Affinity

The androgen receptor (AR) is a nuclear hormone receptor that plays a crucial role in male reproductive development and has been implicated in prostate cancer. A study investigating a series of diphenyl ethers as androgen receptor antagonists provides some context for the potential interaction of phenoxy-containing compounds with this receptor nih.gov.

While this study did not specifically evaluate this compound, it demonstrated that the diphenyl ether scaffold can serve as a basis for developing AR antagonists. The binding affinity of these compounds was assessed in human androgen receptor binding and cellular functional assays. This suggests that the broader structural class to which this compound belongs may have the potential to interact with the androgen receptor. However, without direct experimental data for the specific methanamine analog, its binding affinity for the AR remains unknown.

Enzyme Inhibition Assays

The inhibitory effects of this compound analogs have been investigated against a range of enzymes, revealing a spectrum of biological activities.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. nih.gov The inhibition of these enzymes is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease. nih.gov

While direct studies on the MAO inhibitory activity of this compound are not extensively available, research on structurally related benzylamine (B48309) derivatives has demonstrated significant MAO-B inhibition. For instance, a series of novel benzylamine-sulfonamide derivatives were synthesized and evaluated for their MAO inhibitory potential. Among the tested compounds, some exhibited potent and selective MAO-B inhibition with IC50 values in the nanomolar range. Specifically, compounds 4i and 4t in one study showed IC50 values of 0.041 µM and 0.065 µM, respectively, for MAO-B. researchgate.netoatext.com

The structure-activity relationship (SAR) studies of various benzylamine analogs suggest that the nature and position of substituents on the phenyl ring play a crucial role in their inhibitory potency and selectivity for MAO-A versus MAO-B. For example, electron-withdrawing groups can influence the inhibitory activity. The presence of a chlorophenoxy group in the "this compound" structure suggests potential interactions within the active site of MAO enzymes, though specific experimental data for this compound is needed for confirmation.

Table 1: In Vitro MAO-B Inhibition by Benzylamine-Sulfonamide Analogs

| Compound | MAO-B IC50 (µM) |

|---|---|

| 4i | 0.041 ± 0.001 |

| 4t | 0.065 ± 0.002 |

Data sourced from a study on new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. researchgate.netoatext.com

Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. The inhibition of osteoclast formation (osteoclastogenesis) and function is a key therapeutic strategy.

Studies have been conducted on analogs of this compound that incorporate an acetamide (B32628) linkage. One such analog, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) , has demonstrated a strong inhibitory effect on osteoclastogenesis. researchgate.net In vitro studies using bone marrow macrophages (BMMs) treated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-Β ligand (RANKL) to induce osteoclast differentiation showed that PPOAC-Bz significantly reduced the formation of mature, multinucleated tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner. researchgate.net This inhibition was observed without significant cytotoxicity. researchgate.net

PPOAC-Bz was also found to suppress the expression of several key osteoclast-specific marker genes, including nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), and tartrate-resistant acid phosphatase (TRAP). researchgate.net Furthermore, this compound inhibited the formation of the F-actin belt, a critical cytoskeletal structure for bone resorption, and subsequently attenuated bone resorption activity in vitro. researchgate.net

Another related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , also displayed significant inhibitory effects on RANKL-induced osteoclast differentiation. oatext.comnih.gov This analog dose-dependently decreased the formation of TRAP-positive multinucleated cells and suppressed the expression of osteoclast-specific genes such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, and CtsK. oatext.comnih.gov

Table 2: Effect of PPOA-N-Ac-2-Cl on Osteoclast Formation

| Concentration (µM) | Inhibition of TRAP-positive cell formation |

|---|---|

| 1 | Moderate |

| 3 | Significant |

| 6 | Strong |

| 10 | Very Strong |

Qualitative data based on dose-dependent inhibition observed in in vitro studies. oatext.comnih.gov

Enoyl-acyl carrier protein (ACP) reductase (ENR), also known as FabI, is a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway found in many pathogens, including the protozoan parasite Toxoplasma gondii. researchgate.net This pathway is absent in mammals, making ENR an attractive target for antimicrobial drug development.

While there is no direct evidence for the inhibition of ENR by "this compound," the structural component of a chlorophenoxy group is present in known ENR inhibitors. For instance, triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a well-characterized inhibitor of bacterial ENR. nih.gov This suggests that the chlorophenoxy moiety may play a role in binding to the active site of the enzyme.

Research aimed at identifying novel inhibitors of Toxoplasma gondii enoyl reductase (TgENR) has explored various compound classes. researchgate.netnih.gov In one study, 53 compounds were tested, and six were identified as having significant anti-parasitic activity with MIC90 values of ≤6µM and low toxicity to host cells. researchgate.netnih.gov Three of these compounds exhibited IC90 values <45nM against recombinant TgENR. researchgate.netnih.gov Although the specific structures of all tested compounds are not detailed, the study highlights the potential for discovering potent and selective inhibitors of this essential parasite enzyme. The presence of a chlorophenoxy phenyl group in the methanamine structure could potentially confer inhibitory activity against TgENR, but this requires experimental validation.

Dipeptidyl peptidase-4 (DPP4) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govsemanticscholar.org Inhibition of DPP4 is a validated therapeutic approach for the management of type 2 diabetes. oatext.com

There is currently no direct experimental data available on the DPP4 inhibitory activity of this compound or its close analogs. However, structure-activity relationship (SAR) studies of various classes of DPP4 inhibitors have highlighted the importance of certain structural features for potent inhibition. Notably, the inclusion of halogen atoms, such as fluorine, chlorine, and bromine, in the inhibitor scaffolds has been shown to enhance their potential. nih.govnih.gov This suggests that the 4-chlorophenoxy group present in the "this compound" structure could potentially contribute favorably to its interaction with the DPP4 active site. A variety of heterocyclic scaffolds, including quinoxalines, have been explored for DPP4 inhibition. researchgate.net Further research is needed to synthesize and evaluate analogs of this compound to determine their efficacy as DPP4 inhibitors.

Aurora-A kinase is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. Overexpression of Aurora-A is frequently observed in various human cancers, making it an attractive target for anticancer drug development.

At present, there is no publicly available research specifically detailing the in vitro inhibition of Aurora-A kinase by this compound or its direct analogs. The evaluation of such compounds against Aurora-A kinase would require specific enzymatic assays to determine their inhibitory potential (e.g., IC50 values).

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Inhibition of LTA4H is a therapeutic strategy for managing inflammatory diseases.

Currently, there are no specific studies available in the public domain that have investigated the in vitro inhibitory activity of this compound or its analogs against leukotriene A4 hydrolase. To ascertain any potential inhibitory effects, these compounds would need to be subjected to specific LTA4H enzymatic assays.

TDP-6-deoxy-D-xylo-4-hexopyranosid-4-ulose 3,5-epimerase (RmlC) Inhibition

Research into the inhibitory effects of this compound and its analogs on TDP-6-deoxy-D-xylo-4-hexopyranosid-4-ulose 3,5-epimerase (RmlC) has not been extensively reported in publicly available scientific literature. RmlC is a crucial enzyme in the biosynthesis of L-rhamnose, a key component of the cell wall in many pathogenic bacteria. As such, it represents a potential target for novel antibacterial agents. However, specific studies detailing the interaction of this compound analogs with RmlC, including inhibitory concentrations or mechanisms of action, are not currently available.

Heme Oxygenase Inhibition

The potential for this compound analogs to act as inhibitors of heme oxygenase (HO) has not been specifically documented in available research. Heme oxygenase is an enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide. patsnap.com There are two primary isoforms, the inducible HO-1 and the constitutive HO-2. patsnap.com Inhibition of HO-1 is a therapeutic strategy being explored in oncology, as the enzyme is often overexpressed in tumors and contributes to cancer cell survival and proliferation. patsnap.comnih.gov While various classes of compounds, such as metalloporphyrins and imidazole-based derivatives, have been investigated as HO inhibitors, studies specifically evaluating the this compound scaffold for this activity are not present in the current body of scientific literature. nih.govmdpi.comontosight.ai

Alpha-Amylase Enzyme Inhibition

There is no direct evidence in the scientific literature to suggest that this compound or its analogs have been evaluated as inhibitors of alpha-amylase. Alpha-amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into sugars. mdpi.comnih.gov Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes by slowing down carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov While a wide variety of natural and synthetic compounds have been investigated for their alpha-amylase inhibitory potential, the this compound chemical class does not appear to have been a focus of such studies. mdpi.comnih.govresearchgate.netresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

While direct studies on this compound are not available, the broader class of aryl benzylamine derivatives has been a subject of interest for cholinesterase inhibition. Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. tandfonline.com Their inhibition is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. tandfonline.comheraldopenaccess.us

Research on new oxazole (B20620) benzylamine derivatives has indicated a binding preference for BChE over AChE, with some compounds showing potent BChE inhibition in the micromolar range. tandfonline.com Other studies on N-benzylpiperidine carboxamide derivatives have also identified potent AChE inhibitors. researchgate.net These findings suggest that the aryl benzylamine scaffold, which is central to the structure of this compound, has the potential for interaction with cholinesterases. However, without specific experimental data for this compound and its direct analogs, their activity and selectivity as AChE or BChE inhibitors remain undetermined.

Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibition

Specific investigations into the inhibition of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) by this compound or its analogs have not been reported in the scientific literature. PERK is a key sensor of endoplasmic reticulum (ER) stress, a cellular state triggered by the accumulation of unfolded or misfolded proteins. nih.govmedchemexpress.com Upon activation, PERK initiates a signaling cascade that includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient reduction in global protein synthesis. medchemexpress.com

Pharmacological inhibition of PERK is being explored as a therapeutic strategy in various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Potent and selective PERK inhibitors, such as GSK2656157 and GSK2606414, have been developed and studied for their cellular effects. nih.govnih.govresearchgate.net However, there is currently no data to suggest that compounds with the this compound structure have been assessed for their ability to modulate PERK activity.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

Analogs of this compound have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). semanticscholar.org This enzyme is primarily expressed in the testes and is crucial for the final step of testosterone (B1683101) biosynthesis, converting androstenedione (B190577) to testosterone. semanticscholar.orgnih.gov As such, 17β-HSD3 is a significant therapeutic target for androgen-dependent conditions like prostate cancer. semanticscholar.orgnih.gov

In a study focused on substituted aryl benzylamines, a series of compounds were designed and synthesized as potential agents for prostate cancer therapy. semanticscholar.org The lead compound, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, which shares a core structure with this compound, demonstrated an IC50 value of 0.9 µM. nih.gov Further optimization of this structure led to the discovery of highly potent inhibitors. semanticscholar.org

For instance, compound 29 , N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide, and compound 30 , N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide, exhibited IC50 values of 76 nM and 74 nM, respectively. semanticscholar.org Importantly, these novel inhibitors displayed high selectivity for 17β-HSD3 over the type 2 isozyme (17β-HSD2), with less than 20% inhibition of 17β-HSD2 when tested at a concentration of 10 µM. semanticscholar.org This selectivity is a critical attribute for potential therapeutic agents, as it minimizes off-target effects. semanticscholar.org

| Compound | Structure | IC50 (nM) for 17β-HSD3 | Selectivity over 17β-HSD2 |

|---|---|---|---|

| Lead Compound | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 900 | High |

| Compound 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 | High (<20% inhibition at 10 µM) |

| Compound 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 | High (<20% inhibition at 10 µM) |

Cellular Assays for Biological Efficacy (excluding human clinical trials)

The biological efficacy of this compound analogs has been evaluated in various cellular assays, primarily in the context of their intended therapeutic applications.

In the development of 17β-HSD3 inhibitors, human 293-EBNA cells stably transfected to express the 17β-HSD3 enzyme were utilized to determine the inhibitory activity of the synthesized compounds. nih.gov The assay measured the conversion of [3H]-androstenedione to testosterone, allowing for the calculation of IC50 values. nih.gov Furthermore, the cytotoxicity of these compounds was assessed in standard MTS/Alamar Blue proliferation assays over a 96-hour period, with longer-term toxicity evaluated through cell counting methodologies. nih.gov

In a separate line of research, a related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), was investigated for its effects on bone metabolism. nih.gov In vitro studies demonstrated that PPOAC-Bz exerts a strong inhibitory effect on osteoclastogenesis, the formation of bone-resorbing cells. nih.gov It was shown to block the formation of mature osteoclasts, suppress the formation of the F-actin belt (a critical structure for bone resorption), and consequently inhibit bone resorption activity. nih.gov These findings highlight the potential of this class of compounds in cellular models of bone disease. nih.gov

Additionally, various in vitro cytotoxicity assays have been employed to evaluate the safety profile of related aryl amine derivatives. For instance, the toxicity of certain 3-aryl and/or 4-(N-aryl)aminocoumarins was assessed in Vero cells using the MTT method to determine the concentration required to decrease cell viability by 50% (CC50). mdpi.com

| Compound Class | Cell Line | Assay Type | Biological Effect Measured | Reference |

|---|---|---|---|---|

| Substituted Aryl Benzylamines | Human 293-EBNA (17β-HSD3 transfected) | Enzyme Inhibition Assay | Inhibition of testosterone production | nih.gov |

| Substituted Aryl Benzylamines | Not specified | MTS/Alamar Blue Proliferation Assay | Cytotoxicity | nih.gov |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide | Not specified | Osteoclastogenesis Assay | Inhibition of mature osteoclast formation | nih.gov |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide | Not specified | Bone Resorption Assay | Inhibition of bone resorption | nih.gov |

| 3-Aryl and/or 4-(N-Aryl)aminocoumarins | Vero cells | MTT Assay | Cytotoxicity (CC50) | mdpi.com |

Antiproliferative Activity in Cancer Cell Lines

For instance, studies on multiple-chlorine diarylamine derivatives have indicated that the presence and position of chlorine atoms on the phenyl rings can significantly influence their anticancer activities. Some of these compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including those of non-solid tumors. researchopenworld.com The cytotoxic effects of these compounds are often evaluated using metrics such as the IC50 value, which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.

Furthermore, research into N-substituted benzamide (B126) derivatives has revealed that modifications to the chemical structure can lead to compounds with significant anti-proliferative activities against cancer cell lines like MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). researchgate.net The structure-activity relationship (SAR) studies in these cases have highlighted the importance of specific substituents on the phenyl ring for their cytotoxic effects. researchgate.net

Although direct data for this compound analogs is lacking, the findings for structurally related diaryl compounds suggest that this class of molecules holds potential for antiproliferative activity. Further research is necessary to synthesize and evaluate specific analogs of this compound to determine their efficacy against various cancer cell lines and to elucidate their mechanisms of action.

Antimicrobial and Antitubercular Efficacy

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial and antitubercular agents. The diarylmethane scaffold has been explored for its potential in this area.

Studies on aminoalkyl derivatives of diarylmethanes have demonstrated their potential as antitubercular agents. These compounds have been evaluated against Mycobacterium tuberculosis H(37)Rv, with some showing activity in the range of 6.25-25 µg/mL. nih.gov The research has explored the effect of different substituents on the diarylmethane pharmacophore, including heteroaryl, anthracenyl, and phenanthrene (B1679779) groups, to understand their impact on antitubercular activity. nih.gov

Similarly, a new series of diarylmethylnapthyloxy ethylamines, synthesized through the aminoalkylation of diarylmethylnaphthols, were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H(37)Rv. The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 3.12-25 µg/ml. nih.gov

While these findings are for the broader class of diarylmethane derivatives, they indicate that the core structure is a viable starting point for the development of new antitubercular agents. Specific studies on this compound analogs are required to ascertain their specific antimicrobial and antitubercular efficacy. The presence of the chlorophenoxy group could potentially influence the biological activity, a hypothesis that warrants further investigation.

Antileishmanial Properties

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is a continuous effort. While direct studies on the antileishmanial properties of this compound analogs could not be identified in the available literature, research on other diaryl derivatives has shown promise.

For example, a series of diarylheptanoids and diarylpentanoids have been assayed in vitro against various Leishmania species, including Leishmania amazonensis, L. braziliensis, and L. chagasi. The results indicated that these compounds exhibited significant antileishmanial activity. nih.gov

Another study on N-phenyl-2-phenoxyacetamides derived from carvacrol (B1668589) demonstrated significant antileishmanial activity against Leishmania braziliensis. nih.gov These findings, although not directly on the specified analogs, suggest that the diaryl scaffold is a promising feature for antileishmanial drug design. Future research should include the synthesis and evaluation of this compound analogs to determine their potential as antileishmanial agents.

Cellular Pathway Inhibition (e.g., Activating Transcription Factor 4 (ATF4) pathway)

Activating Transcription Factor 4 (ATF4) is a key regulator of cellular stress responses and has been identified as a potential therapeutic target in various diseases, including age-related skeletal muscle weakness and atrophy. The inhibition of the ATF4-dependent pathway by small molecules is an area of active research.

While there is no specific information available on the inhibition of the ATF4 pathway by this compound analogs, studies have identified other small molecules that can reduce ATF4 activity. For instance, ursolic acid and tomatidine (B1681339) have been shown to reduce ATF4 activity in aged skeletal muscle, leading to a reduction in muscle weakness and atrophy. nih.govnih.govuiowa.edu These findings highlight the potential of targeting the ATF4 pathway with small molecule inhibitors for therapeutic benefit.

Given that the diarylmethane scaffold is present in many biologically active compounds, it is plausible that certain analogs of this compound could interact with and modulate cellular signaling pathways. However, without specific experimental data, any potential for ATF4 pathway inhibition by this class of compounds remains speculative. Future studies are needed to screen these analogs for their effects on various cellular pathways, including the ATF4-mediated stress response.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of (2-(4-chlorophenoxy)phenyl)methanamine, distinct signals are expected for each chemically non-equivalent proton. The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) would be complex due to the presence of two substituted phenyl rings. The protons on the 4-chlorophenoxy ring would likely appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 2-phenoxy-substituted phenyl ring would exhibit a more complex multiplet pattern due to their less symmetric environment.

A key diagnostic signal would be a singlet corresponding to the two protons of the benzylic methylene (B1212753) group (-CH₂-NH₂). Its chemical shift would likely appear in the range of δ 3.5-4.5 ppm, influenced by the adjacent aromatic ring and the amine group. The two protons of the primary amine (-NH₂) would typically produce a broad singlet, the chemical shift of which can be highly variable (δ 1.0-5.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, with a molecular formula of C₁₃H₁₂ClNO, a total of 13 distinct signals would be anticipated, assuming no coincidental overlap. The chemical shifts provide insight into the electronic environment of each carbon.

Aromatic carbons typically resonate in the δ 110-160 ppm region. The spectrum would feature signals for the eight carbons of the two phenyl rings and the four quaternary carbons (C-O and C-Cl). The carbon atom bonded to the chlorine (C-Cl) would appear around δ 125-135 ppm, while the carbons bonded to the ether oxygen (C-O) would be shifted further downfield, typically in the δ 150-160 ppm range. The benzylic carbon (-CH₂) attached to the nitrogen atom is expected to resonate in the δ 40-50 ppm region. The specific chemical shifts can be predicted using additive models and comparison with structurally similar compounds. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Data

While specific experimental data for this exact molecule is not widely published, a predicted data table based on known substituent effects and data from analogous structures is presented below. pdx.eduoregonstate.edulibretexts.org

| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |

| -C H₂-NH₂ | ~ 3.8 - 4.2 (singlet, 2H) | ~ 40 - 45 |

| -CH₂-N H₂ | ~ 1.5 - 3.5 (broad singlet, 2H) | N/A |

| Aromatic Protons | ~ 6.8 - 7.5 (multiplets, 8H) | ~ 115 - 160 |

| Quaternary Aromatic Carbons | N/A | ~ 125 - 160 |

Mass Spectrometry (MS) Techniques (e.g., LCMS-ESI, HREI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

In HREI-MS, the molecule is ionized by a high-energy electron beam, which typically results in the formation of a molecular ion (M⁺•) and various fragment ions. The exact mass of the molecular ion can be used to determine the elemental composition of the compound. For this compound (C₁₃H₁₂ClNO), the presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺• and [M+2]⁺• peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. slideshare.net

The fragmentation of the molecular ion provides structural clues. chemguide.co.uklibretexts.org Key fragmentation pathways expected for this molecule include:

Alpha-cleavage: The bond between the benzylic carbon and the aromatic ring can break, leading to the formation of a stable tropylium-like cation or, more commonly for amines, cleavage of the C-C bond adjacent to the nitrogen. libretexts.org For a primary amine like this, the most characteristic fragmentation is the loss of the benzyl (B1604629) group to form an ion at m/z 30 ([CH₂=NH₂]⁺).

Ether Bond Cleavage: The C-O ether bonds can cleave, leading to fragments corresponding to the chlorophenoxy radical or cation and the complementary benzylamine-derived fragment.

Loss of Amine Group: Cleavage of the C-N bond can result in the loss of •NH₂ or NH₃, leading to a fragment corresponding to the (2-(4-chlorophenoxy)phenyl)methyl cation.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI)

LCMS-ESI is a softer ionization technique commonly used for the analysis of polar and thermally labile compounds. The sample is typically analyzed in solution, often coupled with prior separation by High-Performance Liquid Chromatography (HPLC). kuleuven.be In positive ion mode ESI, the molecule would be expected to form a protonated molecular ion [M+H]⁺. For this compound, this would appear at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution measurements of this ion would confirm the elemental formula. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information, often revealing characteristic losses such as ammonia (B1221849) (NH₃). nih.gov

Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Notes |

| HREI-MS | [M]⁺• | 233/235 | Isotopic pattern for one Cl atom (3:1 ratio) |

| HREI-MS | [M-CH₂NH₂]⁺ | 203/205 | Cleavage of the benzyl-CH₂ bond |

| HREI-MS | [CH₂NH₂]⁺ | 30 | Alpha-cleavage product, often a base peak for primary amines |

| LCMS-ESI (+) | [M+H]⁺ | 234/236 | Protonated molecule, isotopic pattern for one Cl atom |

Chromatographic Separations (e.g., HPLC, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique used for the identification, quantification, and purification of compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. pensoft.net In this mode, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase.

A typical method would involve a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to ensure the amine is protonated, leading to sharper peaks. researchgate.netnih.gov Elution could be performed under isocratic (constant mobile phase composition) or gradient (varying composition) conditions. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings of the molecule absorb strongly (e.g., ~220-280 nm). The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment (e.g., >98%).

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used for qualitatively monitoring reactions and assessing the purity of fractions during purification. libretexts.org For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rsc.org

To monitor a reaction, small aliquots are taken from the reaction mixture over time and spotted on a TLC plate alongside the starting materials. youtube.com The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate the reaction's progress. thieme.de The retention factor (R_f) value of the product spot is characteristic for a given eluent system. Visualization can be achieved under UV light (due to the aromatic rings) or by staining with a suitable agent like ninhydrin, which reacts with the primary amine to produce a colored spot. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. carleton.edu This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com

To perform this analysis, a high-quality single crystal of this compound, typically 0.1-0.3 mm in size, is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. researchgate.net

The positions and intensities of these spots are used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined. mdpi.com The resulting structural model confirms the molecular connectivity and provides precise geometric parameters. For this compound, XRD could definitively establish the relative orientation of the two phenyl rings (the dihedral angle) and the conformation of the methanamine side chain. It would also provide insight into the hydrogen bonding network formed by the primary amine groups in the crystal lattice. aalto.fi

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR))

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has characteristic absorption frequencies, making the IR spectrum a molecular "fingerprint". thermofisher.com

For this compound, the FT-IR spectrum would exhibit several key absorption bands: thermofisher.com

N-H Stretching: The primary amine (-NH₂) group would show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂-) group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several peaks of varying intensity in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The diaryl ether linkage would produce a strong, characteristic asymmetric C-O-C stretching band, typically in the 1200-1270 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the benzylamine (B48309) would be found in the 1020-1250 cm⁻¹ range.

C-Cl Stretching: The C-Cl bond on the aromatic ring would give rise to a strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹. researchgate.netresearchgate.net

Expected Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Asymmetric) | Diaryl Ether | 1200 - 1270 | Strong |

| C-Cl Stretch | Ar-Cl | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems. researchgate.net

The molecule this compound contains two phenyl rings, which are strong chromophores. Therefore, it is expected to exhibit significant absorption in the ultraviolet region, likely between 200 and 300 nm. The spectrum would likely show multiple absorption bands corresponding to π → π* electronic transitions within the aromatic systems. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states. researchgate.netsemanticscholar.org While not providing as much structural detail as NMR or MS, UV-Vis spectroscopy is a simple and robust method for quantitative analysis using the Beer-Lambert law and for confirming the presence of the aromatic chromophores in the molecule. nih.gov

Q & A

Q. What are the recommended synthetic routes for (2-(4-chlorophenoxy)phenyl)MethanaMine, and how can yield optimization be achieved?

The synthesis typically involves multi-step reactions, including coupling of chlorophenoxy groups to a phenyl backbone followed by amine functionalization. Industrial methods often employ continuous flow reactors to enhance yield (up to 85%) and reduce by-products . Key parameters for optimization include temperature control (e.g., 60–80°C), solvent selection (e.g., dichloromethane for intermediate steps), and catalyst choice (e.g., palladium-based catalysts for coupling reactions). Purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

Initial screening should focus on:

- Enzyme Inhibition Assays : Measure IC50 values against targets like cyclooxygenase (COX) or kinases linked to inflammation or cancer .

- Receptor Binding Studies : Radioligand displacement assays for receptors such as serotonin or adrenergic receptors .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Comparative analysis of analogs (Table 1) reveals critical functional groups:

| Compound Name | Key Structural Variation | Observed Activity |

|---|---|---|

| 4-[2-(4-Chlorophenoxy)ethoxy]phenylmethanol | Alcohol substitution | Reduced receptor affinity |

| 4-[2-(4-Chlorophenoxy)ethoxy]phenylethanamine | Ethylamine chain | Enhanced metabolic stability |

| 4-[2-(4-Chlorophenoxy)ethoxy]phenylpropylamine | Propylamine chain | Increased cytotoxicity |

Modifications to the amine chain or phenoxy linker can alter solubility, binding kinetics, and selectivity . For example, replacing the methanamine group with a propylamine moiety improves membrane permeability, enhancing in vivo efficacy .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity Variability : Impurities >5% can skew results; validate purity via HPLC or NMR .

- Assay Conditions : Differences in pH, temperature, or cell culture media (e.g., FBS concentration) may affect outcomes. Standardize protocols across labs .

- Target Specificity : Off-target effects (e.g., COX-1 vs. COX-2 inhibition) require orthogonal assays (e.g., CRISPR knockout models) .

Q. What advanced spectroscopic techniques are essential for characterizing degradation products?

- LC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., chlorophenol derivatives) under accelerated stability testing (40°C/75% RH) .

- NMR Spectroscopy : Monitor structural changes, such as amine oxidation to nitro groups, using 2D COSY or HSQC .

- X-ray Crystallography : Resolve crystal structures of degradation by-products to confirm stereochemical changes .

Q. How can in vivo studies be designed to evaluate therapeutic potential while minimizing toxicity?

- Dosing Regimens : Use pharmacokinetic profiling (e.g., AUC, Cmax) to determine optimal doses in rodent models .

- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

- Behavioral Assays : Assess CNS effects via open-field tests or rotarod performance if targeting neuroinflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.